N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Description
N-[(5Z)-5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a thiazolidinone derivative characterized by a 2,5-dimethoxybenzylidene substituent at the 5-position of the thiazolidinone core and a pyridine-3-carboxamide group at the 3-position. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which often enhances biological interactions .
Properties
Molecular Formula |
C18H15N3O4S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4S2/c1-24-13-5-6-14(25-2)12(8-13)9-15-17(23)21(18(26)27-15)20-16(22)11-4-3-7-19-10-11/h3-10H,1-2H3,(H,20,22)/b15-9- |
InChI Key |
TXNAFNROJHKKBM-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups .
Scientific Research Applications
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring is crucial for its biological activity, allowing it to bind to active sites and inhibit enzyme function. This inhibition can disrupt various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. Key structural comparisons with analogues include:
Key Observations :
- The pyridine-3-carboxamide substituent distinguishes the target compound from analogues bearing simpler arylacetamide groups (e.g., Compounds 9–13 in ).
Comparison of Reaction Conditions and Yields :
Key Observations :
- High-yielding syntheses (e.g., 90% for Compound 9) often employ electron-deficient aldehydes, which facilitate efficient Knoevenagel condensation .
- The target compound’s synthesis likely follows analogous methods, though yield data are unavailable in the reviewed literature.
Physicochemical Properties
Melting Points and Solubility :
Key Observations :
Analytical Characterization
All compounds were validated via:
Structural Insights :
- X-ray crystallography () revealed flattened boat conformations in thiazolo-pyrimidine analogues, with dihedral angles >80° between fused rings. Similar puckering is expected in the target compound’s thiazolidinone core .
Biological Activity
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 401.46 g/mol. The structure includes a thiazolidine ring, which is known for its varied biological activities.
1. Antitumor Activity
Research indicates that compounds containing thiazolidine structures exhibit notable antitumor properties. For instance, derivatives of thiazolidine have been shown to induce apoptosis in cancer cells through various pathways:
- Mechanism : The thiazolidine nucleus may interact with cellular targets leading to cell cycle arrest and apoptosis.
- Case Studies : In vitro studies demonstrated that certain thiazolidine derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 (Lung Cancer) | 1.61 ± 1.92 |
| Compound 2 | HeLa (Cervical Cancer) | 1.98 ± 1.22 |
2. Antimicrobial Activity
This compound has also shown antimicrobial properties:
- Mechanism : The compound's structure suggests it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Studies : Several studies have reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
3. Anti-inflammatory Activity
Thiazolidine derivatives are noted for their anti-inflammatory effects:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Research Findings : In vivo studies indicated a reduction in inflammation markers in animal models treated with thiazolidine derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazolidine Ring : Essential for cytotoxicity and antimicrobial activity.
- Substituents on the Benzylidene Moiety : The presence of methoxy groups enhances lipophilicity and biological activity.
- Pyridine Carboxamide Group : Contributes to the compound's overall stability and interaction with biological targets.
Q & A
Q. Table: Docking Parameters
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-II | -9.2 | H-bond with Arg120, hydrophobic with Val523 |
| CDK2 | -7.8 | π-Stacking with Phe80 |
How does stereochemistry (Z/E isomerism) impact biological activity?
Answer:
The Z-configuration of the benzylidene group (confirmed by NOESY NMR) is critical for:
- Spatial alignment with target binding pockets.
- Hydrogen-bond networks (e.g., with catalytic residues in kinases).
In a study, the Z-isomer showed 10-fold higher activity against EGFR than the E-isomer .
What are the stability challenges during storage, and how are they addressed?
Answer:
The compound is sensitive to:
- Light : Photoisomerization of the benzylidene group.
- Humidity : Hydrolysis of the thioxo group.
Solutions : - Store in amber vials at -20°C under inert gas (N₂).
- Use stabilizers like BHT (butylated hydroxytoluene) in solid form .
How can synthetic byproducts be minimized during scale-up?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
